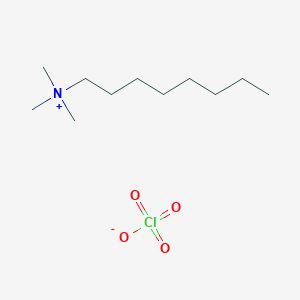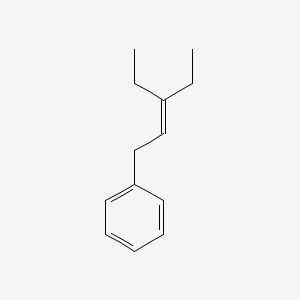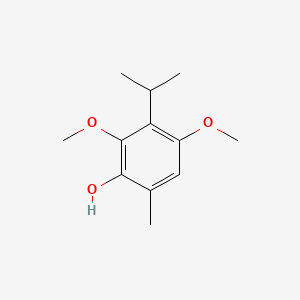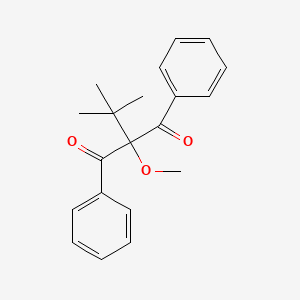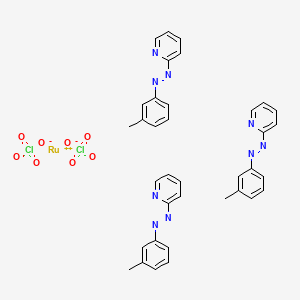
(3-Methylphenyl)-pyridin-2-yldiazene;ruthenium(2+);diperchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Methylphenyl)-pyridin-2-yldiazene;ruthenium(2+);diperchlorate is a coordination compound that features a ruthenium center coordinated to a diazene ligand
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylphenyl)-pyridin-2-yldiazene;ruthenium(2+);diperchlorate typically involves the reaction of a ruthenium precursor with the appropriate diazene ligand. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation. Common solvents used in the synthesis include dichloromethane and acetonitrile. The reaction mixture is often heated to facilitate the formation of the desired complex.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(3-Methylphenyl)-pyridin-2-yldiazene;ruthenium(2+);diperchlorate undergoes various types of chemical reactions, including:
Oxidation: The ruthenium center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced, often leading to changes in the coordination environment of the ruthenium center.
Substitution: Ligands coordinated to the ruthenium center can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions often require the presence of a suitable nucleophile or electrophile, depending on the nature of the ligand being substituted.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, oxidation reactions may yield higher oxidation state ruthenium complexes, while substitution reactions can result in the formation of new coordination compounds with different ligands.
Aplicaciones Científicas De Investigación
(3-Methylphenyl)-pyridin-2-yldiazene;ruthenium(2+);diperchlorate has several scientific research applications, including:
Catalysis: The compound can act as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions.
Materials Science: Due to its unique electronic properties, the compound is studied for potential use in the development of advanced materials, such as conductive polymers and molecular electronics.
Biological Studies:
Industrial Applications: The compound’s catalytic properties make it a candidate for use in industrial processes, such as the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism by which (3-Methylphenyl)-pyridin-2-yldiazene;ruthenium(2+);diperchlorate exerts its effects involves the coordination of the diazene ligand to the ruthenium center. This coordination alters the electronic properties of the ruthenium, enabling it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions.
Comparación Con Compuestos Similares
Similar Compounds
- (3-Methylphenyl)-pyridin-2-yldiazene;ruthenium(2+);chloride
- (3-Methylphenyl)-pyridin-2-yldiazene;ruthenium(2+);nitrate
- (3-Methylphenyl)-pyridin-2-yldiazene;ruthenium(2+);sulfate
Uniqueness
(3-Methylphenyl)-pyridin-2-yldiazene;ruthenium(2+);diperchlorate is unique due to the presence of the diperchlorate anion, which can influence the compound’s solubility, stability, and reactivity. This distinguishes it from similar compounds with different counterions, which may exhibit different chemical and physical properties.
Propiedades
Número CAS |
139242-61-8 |
|---|---|
Fórmula molecular |
C36H33Cl2N9O8Ru |
Peso molecular |
891.7 g/mol |
Nombre IUPAC |
(3-methylphenyl)-pyridin-2-yldiazene;ruthenium(2+);diperchlorate |
InChI |
InChI=1S/3C12H11N3.2ClHO4.Ru/c3*1-10-5-4-6-11(9-10)14-15-12-7-2-3-8-13-12;2*2-1(3,4)5;/h3*2-9H,1H3;2*(H,2,3,4,5);/q;;;;;+2/p-2 |
Clave InChI |
WQPPMCILGVLGDJ-UHFFFAOYSA-L |
SMILES canónico |
CC1=CC(=CC=C1)N=NC2=CC=CC=N2.CC1=CC(=CC=C1)N=NC2=CC=CC=N2.CC1=CC(=CC=C1)N=NC2=CC=CC=N2.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Ru+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl [(2,2,5-trimethyl-1,3-dioxan-5-yl)methoxy]acetate](/img/structure/B14270505.png)

![Trimethoxy{3-[(3,3,4,4,5,5,6,6,6-nonafluorohexyl)oxy]propyl}silane](/img/structure/B14270516.png)
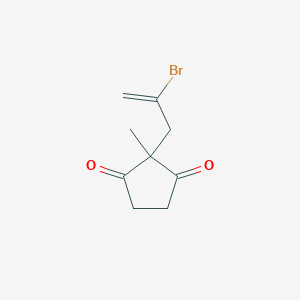
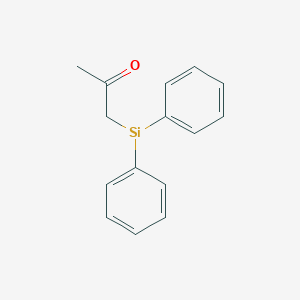
chloro-lambda~5~-phosphane](/img/structure/B14270524.png)
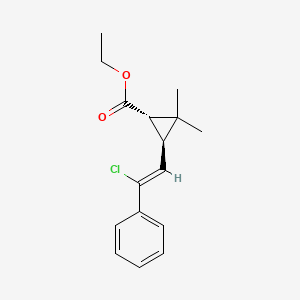
![(Propane-1,3-diyl)bis[(octanoylazanediyl)ethane-2,1-diyl] bis(hydrogen sulfate)](/img/structure/B14270536.png)
![5-[(Furan-3-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B14270545.png)
![3-[3-(Dimethylcarbamoylamino)-4,5-diethyl-2-methylphenyl]-1,1-dimethylurea](/img/structure/B14270568.png)
